molecular formula C14H10ClN3S B3387247 4-chloro-2-pyridin-3-yl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine CAS No. 796067-64-6

4-chloro-2-pyridin-3-yl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine

Cat. No.: B3387247
CAS No.: 796067-64-6
M. Wt: 287.8 g/mol
InChI Key: XPNAVQIJQPKQIK-UHFFFAOYSA-N
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Description

4-Chloro-2-pyridin-3-yl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine (CAS: 796067-64-6) is a heterocyclic compound featuring a fused thieno[2,3-d]pyrimidine core integrated with a cyclopenta ring. Its structural complexity allows for diverse modifications, making it a scaffold of interest in medicinal chemistry.

Properties

IUPAC Name

12-chloro-10-pyridin-3-yl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3S/c15-12-11-9-4-1-5-10(9)19-14(11)18-13(17-12)8-3-2-6-16-7-8/h2-3,6-7H,1,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPNAVQIJQPKQIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC3=C2C(=NC(=N3)C4=CN=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101138025
Record name 4-Chloro-6,7-dihydro-2-(3-pyridinyl)-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101138025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

796067-64-6
Record name 4-Chloro-6,7-dihydro-2-(3-pyridinyl)-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=796067-64-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-6,7-dihydro-2-(3-pyridinyl)-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101138025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-pyridin-3-yl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine typically involves multicomponent reactions. One common method includes the condensation of malononitrile, hydrogen sulfide, aldehydes, and cyclopent-1-en-1-ylpyrrolidine, followed by alkylation and cyclization steps . The reaction conditions often involve the use of bases such as triethylamine and solvents like ethanol or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar multicomponent reactions but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-pyridin-3-yl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the parent compound, which can be further utilized in different applications.

Mechanism of Action

The mechanism of action of 4-chloro-2-pyridin-3-yl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting various cellular pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

Compound Name (CAS) Molecular Formula Molecular Weight Key Substituents Biological Activity
Target Compound (796067-64-6) C₁₄H₁₀ClN₃S 287.76 4-Cl, 2-pyridin-3-yl Antibacterial
2-[(4-Bromophenyl)sulfanyl]methyl analog (796067-65-7) C₁₅H₁₁BrClN₂S₂ 405.74 4-Cl, 2-[(4-BrC₆H₄)S]CH₂ Not reported
4-Chloro-2-ethyl analog (401511-17-9) C₁₂H₁₃ClN₂S 252.77 4-Cl, 2-CH₂CH₃ Not reported
Ethyl ester derivative (1388893-77-3) C₁₃H₁₃ClN₂O₂S 296.77 4-Cl, 5-CH₂COOEt Solubility enhancement
N-(4-chlorophenyl)piperazine analog (Unspecified CAS) C₁₈H₁₇Cl₂N₃S 386.32 4-Cl, 2-piperazinyl-N-(4-ClC₆H₄) Anti-proliferative (pancreatic cancer)


Key Observations :

  • Electron-Withdrawing Groups: The 4-chloro substituent is common across analogs, enhancing electrophilicity for nucleophilic substitution reactions.
  • Aromatic vs. Aliphatic Substituents : The pyridin-3-yl group in the target compound enables π-π stacking in biological systems, whereas ethyl or ester groups (e.g., 1388893-77-3) alter lipophilicity and metabolic stability .
  • Anti-Proliferative Activity : Piperazine-linked derivatives (e.g., ) exhibit activity against pancreatic cancer, suggesting that nitrogen-rich substituents may enhance cellular uptake or kinase inhibition .

Physicochemical Properties

Property Target Compound 2,4-Dichloro Analog Ethyl Ester (1388893-77-3)
Melting Point (°C) Not reported Not reported Not reported
Boiling Point (°C) Not reported Not reported 425.1 (predicted)
Solubility Soluble in DMF Soluble in CDCl₃ Soluble in polar organic solvents
pKa Not reported Not reported 0.67 (predicted)

Key Observations :

  • The ethyl ester derivative (1388893-77-3) has a higher predicted boiling point (425.1°C) due to increased molecular weight and ester functionality .
  • Solubility in DMF and glacial acetic acid is common among thienopyrimidines, facilitating synthetic modifications .

Biological Activity

4-Chloro-2-pyridin-3-yl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and applications in medicinal chemistry, particularly focusing on its anticancer and antibacterial properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A notable method includes the use of high-pressure assisted synthetic approaches which have shown promising results in generating derivatives with enhanced biological profiles against various cancer cell lines .

Anticancer Activity

Research has demonstrated that derivatives of this compound exhibit significant cytotoxic effects against several cancer cell lines.

Table 1: Cytotoxicity of 4-Chloro Derivatives against Cancer Cell Lines

CompoundCell LineIC50 (μM)Reference
Compound AA549 (Lung)6.31
Compound BMCF-7 (Breast)7.95
Compound CHCT-116 (Colon)Not Determined

The compounds were evaluated using the MTT assay, indicating that certain derivatives possess potent anticancer properties that warrant further investigation for therapeutic applications.

Antibacterial Activity

In addition to anticancer effects, the compound has also been investigated for its antibacterial properties. Preliminary studies suggest that it may inhibit bacterial growth effectively.

Table 2: Antibacterial Activity of 4-Chloro Derivatives

CompoundBacterial StrainMIC (μg/mL)Reference
Compound DStaphylococcus aureus≤0.25
Compound EEscherichia coli≤0.50

These findings highlight the compound's potential as a lead structure for developing new antibacterial agents.

Case Studies

A recent study focused on the synthesis and biological evaluation of several thieno[2,3-d]pyrimidine derivatives, including our compound of interest. The study reported that these derivatives exhibited a range of biological activities including anti-inflammatory and anticancer effects. The structure-activity relationship (SAR) analysis indicated that modifications at specific positions significantly influenced their biological potency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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